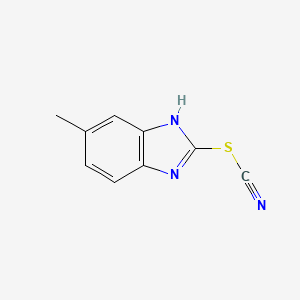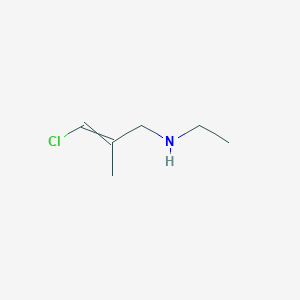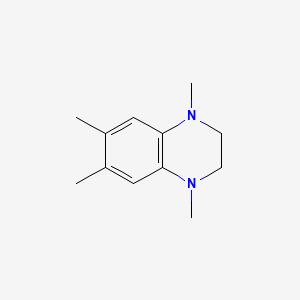
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide is an organolithium compound with the molecular formula C11H11LiS . This compound is characterized by the presence of a lithium atom bonded to a buta-1,2-dien-1-ide structure, which is further substituted with a phenylsulfanyl group and a methyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide typically involves the reaction of 3-methyl-1-(phenylsulfanyl)buta-1,2-diene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactions using automated systems to handle the highly reactive reagents safely. The use of continuous flow reactors could also be considered to improve efficiency and safety in the production process.
化学反应分析
Types of Reactions
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, which help stabilize the organolithium reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce substituted alkenes or dienes.
科学研究应用
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Polymerization Reactions: It can be used in polymerization reactions to create novel polymers with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly electropositive, making the carbon atoms in the buta-1,2-dien-1-ide structure highly nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations. The phenylsulfanyl group can also participate in stabilizing reaction intermediates through resonance effects.
相似化合物的比较
Similar Compounds
Some compounds similar to lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide include:
- Lithium 3-methyl-1-(phenylsulfanyl)prop-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)but-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)pent-1-en-1-ide
Uniqueness
This compound is unique due to its buta-1,2-dien-1-ide structure, which provides distinct reactivity compared to other organolithium compounds. The presence of the phenylsulfanyl group also imparts unique electronic properties, influencing the compound’s reactivity and stability.
属性
CAS 编号 |
67945-65-7 |
|---|---|
分子式 |
C11H11LiS |
分子量 |
182.2 g/mol |
InChI |
InChI=1S/C11H11S.Li/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h3-7H,1-2H3;/q-1;+1 |
InChI 键 |
BCMJFGUHKPDOPN-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(=C=[C-]SC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
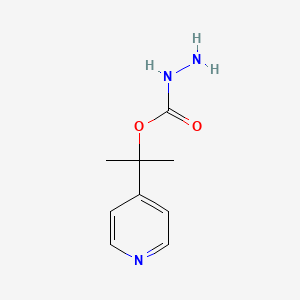
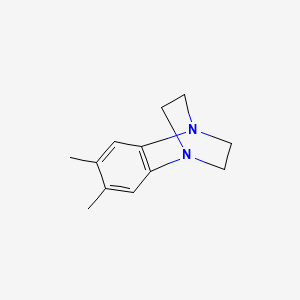
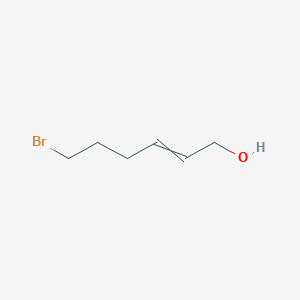
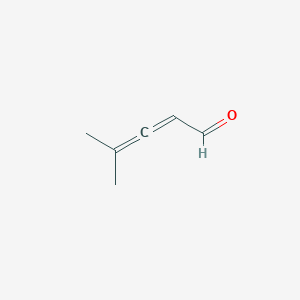
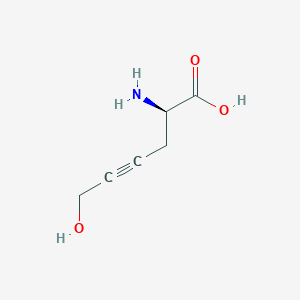
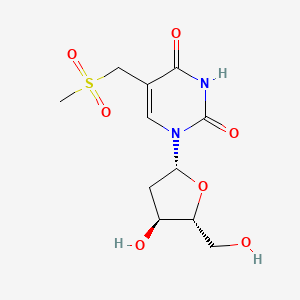
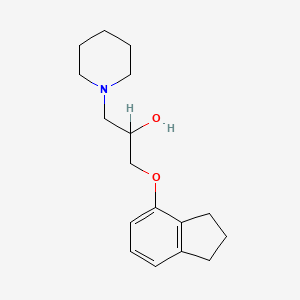
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
